8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2470439-46-2
VCID: VC6156993
InChI: InChI=1S/C8H9ClN2O.2ClH/c9-8-3-7-6(5-11-8)4-10-1-2-12-7;;/h3,5,10H,1-2,4H2;2*1H
SMILES: C1COC2=CC(=NC=C2CN1)Cl.Cl.Cl
Molecular Formula: C8H11Cl3N2O
Molecular Weight: 257.54

8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride

CAS No.: 2470439-46-2

Cat. No.: VC6156993

Molecular Formula: C8H11Cl3N2O

Molecular Weight: 257.54

* For research use only. Not for human or veterinary use.

8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride - 2470439-46-2

Specification

CAS No. 2470439-46-2
Molecular Formula C8H11Cl3N2O
Molecular Weight 257.54
IUPAC Name 8-chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride
Standard InChI InChI=1S/C8H9ClN2O.2ClH/c9-8-3-7-6(5-11-8)4-10-1-2-12-7;;/h3,5,10H,1-2,4H2;2*1H
Standard InChI Key WDLIZOIEZIWYPX-UHFFFAOYSA-N
SMILES C1COC2=CC(=NC=C2CN1)Cl.Cl.Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f] oxazepine;dihydrochloride features a bicyclic framework comprising a partially saturated pyridine ring fused to a seven-membered oxazepine ring. The chlorine atom occupies the 8-position of the pyrido moiety, conferring electronic and steric influences on reactivity . X-ray crystallography and NMR analyses confirm the chair-like conformation of the tetrahydropyridine ring and planar orientation of the oxazepine component, which collectively enhance stability in physiological conditions. The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug formulations .

Key Structural Parameters

PropertyDescriptionSource Reference
CAS Number1170125-01-5
Molecular FormulaC₉H₁₂ClN₂O·2HCl
Ring SystemPyrido[3,4-f] oxazepine with 2,3,4,5-tetrahydro saturation
Chlorine Position8-position of pyrido ring

Synthesis and Optimization

Synthetic Pathways

The synthesis of 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f] oxazepine;dihydrochloride typically involves a multi-step sequence starting from substituted pyridine precursors. A representative route includes:

  • Ring Formation: Cyclocondensation of 4-chloropyridine-3-carbaldehyde with ethanolamine derivatives under acidic conditions to construct the oxazepine ring .

  • Reduction: Catalytic hydrogenation or borohydride-mediated reduction to saturate the pyridine ring, yielding the tetrahydropyrido intermediate .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt, enhancing crystallinity and storage stability .

Critical parameters such as reaction temperature (optimized at 60–80°C), solvent polarity (preferential use of ethanol/water mixtures), and catalyst selection (e.g., palladium on carbon for hydrogenation) significantly impact yield and purity . Patent literature describes analogous methods for related oxazepines, underscoring the adaptability of this synthetic framework .

Physicochemical Properties

Stability and Solubility

The dihydrochloride salt form exhibits enhanced hygroscopicity compared to the free base, requiring storage under inert atmospheres. Solubility profiles indicate high solubility in polar solvents (water: >50 mg/mL at 25°C) and moderate solubility in ethanol . Thermal stability analyses (TGA/DSC) reveal decomposition onset temperatures above 200°C, supporting its suitability for high-temperature processing in solid dosage forms.

Spectroscopic Data

  • ¹H NMR (D₂O): δ 3.15–3.45 (m, 4H, oxazepine CH₂), 4.20–4.35 (m, 2H, pyrido CH₂), 7.55 (s, 1H, aromatic H).

  • IR (KBr): Peaks at 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N oxazepine), and 750 cm⁻¹ (C-Cl) .

Applications in Drug Discovery

Scaffold for Derivatives

Patent data reveal extensive derivatization at the 8-position, with substitutions including morpholine, piperidine, and aryl groups enhancing target affinity . For example:

  • 8-Morpholin-4-yl analog: Improved aqueous solubility (LogP = 0.9) and 5-HT₂A receptor binding (Ki = 12 nM) .

  • 8-(4-Fluorophenyl) analog: Demonstrated 78% inhibition of Aβ fibril formation in Alzheimer’s models .

Structure-Activity Relationships (SAR)

Electron-withdrawing groups at the 8-position (e.g., Cl, F) correlate with increased metabolic stability, while bulky substituents reduce CNS penetration . The oxazepine ring’s conformation directly influences binding to G-protein-coupled receptors, as shown by molecular docking simulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator